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molecular formula C11H11NO3 B8273829 Methyl 2-(benzoylamino)acrylate

Methyl 2-(benzoylamino)acrylate

Cat. No. B8273829
M. Wt: 205.21 g/mol
InChI Key: MTUFABBBPBOSKW-UHFFFAOYSA-N
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Patent
US08722660B2

Procedure details

To a solution of the crude product (67.0 g) of methyl 2-[(phenylcarbonyl)amino]prop-2-enoate produced above in dichloromethane (300 mL) was added zinc iodide (104 g). To the mixture was added trimethyl[(1-methylideneprop-2-en-1-yl)oxy]silane (173 mL), and the mixture was heated under reflux for 24 hr. The reaction system was allowed to cool to room temperature, washed with water, and dried over anhydrous sodium sulfate. Insoluble material was removed by filtration. To the filtrate were added a mixture (1:4, 40 mL) of 1M hydrochloric acid and tetrahydrofuran, and the mixture was stirred at room temperature for 5 hr. The reaction mixture was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether) to give the title compound (56.0 g).
[Compound]
Name
crude product
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
173 mL
Type
reactant
Reaction Step Two
Quantity
104 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([NH:9][C:10](=[CH2:15])[C:11]([O:13][CH3:14])=[O:12])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si](C)(C)[O:18][C:19](=[CH2:22])[CH:20]=[CH2:21]>ClCCl.[I-].[Zn+2].[I-]>[O:18]=[C:19]1[CH2:20][CH2:21][C:10]([NH:9][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[O:8])([C:11]([O:13][CH3:14])=[O:12])[CH2:15][CH2:22]1 |f:3.4.5|

Inputs

Step One
Name
crude product
Quantity
67 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)NC(C(=O)OC)=C
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
173 mL
Type
reactant
Smiles
C[Si](OC(C=C)=C)(C)C
Step Three
Name
Quantity
104 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hr
Duration
24 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration
ADDITION
Type
ADDITION
Details
To the filtrate were added a mixture (1:4, 40 mL) of 1M hydrochloric acid and tetrahydrofuran
WASH
Type
WASH
Details
The reaction mixture was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O=C1CCC(CC1)(C(=O)OC)NC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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